Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
Description
Properties
CAS No. |
1150654-62-8 |
|---|---|
Molecular Formula |
C5H2BBrF4KN |
Molecular Weight |
281.89 g/mol |
IUPAC Name |
potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1 |
InChI Key |
YINDAQQRBHWELM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
General Synthetic Strategy
The synthesis of this compound typically involves the transformation of a halogenated pyridine precursor into the corresponding trifluoroborate salt. The key step is the introduction of the trifluoroborate group, often achieved by converting a boronic acid or boronate ester intermediate into the trifluoroborate via treatment with potassium hydrogen fluoride (KHF2).
Detailed Synthetic Routes
From Halogenated Pyridine via Boronic Acid Intermediate
Step 1: Preparation of Boronic Acid or Boronate Ester
Starting from 6-bromo-3-fluoropyridine, lithiation or metalation (e.g., via lithium diisopropylamide (LDA) or n-butyllithium) at the 2-position is performed under low temperatures (0 °C or below) to generate the corresponding organolithium intermediate.
Step 2: Borylation
The organolithium intermediate is then treated with a boron source such as bis(pinacolato)diboron or boronic acid derivatives to form the 2-borylated pyridine intermediate (boronic acid or boronate ester).
Step 3: Conversion to Potassium Trifluoroborate
The boronic acid or ester is treated with an aqueous solution of potassium hydrogen fluoride (KHF2), typically in excess (e.g., 6 equivalents), to convert it into the potassium trifluoroborate salt. This step is usually carried out at room temperature or slightly elevated temperatures, yielding the stable trifluoroborate compound.
Alternative Synthetic Approaches
-
Earlier methods involved the use of organostannane intermediates, where trimethyltin derivatives of the pyridine were reacted with trifluoroborane and potassium fluoride to form trifluoroborate salts. However, this method is less favored due to the toxicity of organostannanes and instability of organodihaloboranes.
Direct Borylation under Flow Chemistry
Recent advances in flow chemistry allow palladium-catalyzed borylation of halogenated pyridines directly under continuous flow conditions, followed by in-line conversion to trifluoroborates. This method offers improved safety, scalability, and reaction control.
Analytical and Purification Data
Potassium organotrifluoroborates are crystalline solids, stable to air and moisture, and typically soluble in polar solvents such as methanol, acetonitrile, and water, but insoluble in non-polar solvents like dichloromethane.
Summary Table of Preparation Methods
In-Depth Research Findings
The use of potassium hydrogen fluoride (KHF2) as a fluorinating agent to convert boronic acids to trifluoroborates is now the standard due to its mildness and lower toxicity compared to earlier methods involving organostannanes and KF.
The trifluoroborate group acts as a protecting group for boronic acids, offering enhanced stability to air and moisture, and allowing long-term storage without degradation.
Functional group tolerance is high; for example, silyl-protected groups survive the KHF2 treatment, expanding the scope of compatible substrates.
Flow chemistry methods have been developed to enable rapid and efficient synthesis of trifluoroborate salts from halogenated pyridines, including fluoropyridines, with high regioselectivity and yields ranging from 65% to 90%.
Analytical techniques such as ^11B and ^19F NMR are reliable for confirming the formation and purity of trifluoroborate salts.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of the pyridine ring with another aromatic ring .
Scientific Research Applications
Synthetic Applications
1.1. Cross-Coupling Reactions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to the synthesis of various biaryl compounds. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it an excellent candidate for generating complex molecular architectures.
Table 1: Summary of Cross-Coupling Reactions Using this compound
| Reaction Type | Coupling Partners | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halide + Boronic acid | 85-95 | |
| Borylation | Aryl halide + B2(pin)2 | 80-90 | |
| Direct arylation | Aryl trifluoroborate | 75-88 |
Pharmaceutical Applications
2.1. Drug Development
The compound has been employed in the synthesis of various therapeutic agents. For instance, its use in synthesizing polycyclic ether-benzopyrans has shown promise in inhibiting Leishmania growth, a significant concern in tropical medicine due to the limited treatment options available for leishmaniasis. The compound's ability to facilitate complex molecular formations is crucial for developing new drugs with enhanced efficacy and reduced side effects .
Case Study: Synthesis of Polycyclic Ether-Benzopyrans
In a study aimed at discovering new therapeutic compounds against Leishmania, this compound was used in a Suzuki-Miyaura cross-coupling reaction to construct a library of polycyclic ether-benzopyrans. The resulting compounds were tested for their inhibitory effects on Leishmania tarentolae, showing significant activity and potential for further development into effective treatments .
Material Science Applications
3.1. Development of Functional Materials
The compound is also being explored for its role in creating functional materials, particularly in the field of organic electronics and photonics. Its unique electronic properties due to the trifluoroborate group can be leveraged to develop materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of potassium 6-bromo-3-fluoropyridine-2-trifluoroborate in chemical reactions involves the activation of the boron reagent by a base, followed by transmetalation with a palladium catalyst . This process facilitates the formation of a new carbon–carbon bond between the pyridine ring and another aromatic ring . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Potassium Trifluoroborate Derivatives
Reactivity and Electronic Effects
- Halogen Influence : Bromine at the 6-position (target compound) confers higher reactivity in cross-couplings compared to chloro analogs (e.g., CAS 1235099-38-3) due to weaker C-Br bonds and better leaving-group ability . Fluorine at the 3-position stabilizes the pyridine ring via electron-withdrawing effects, reducing undesired side reactions .
- Borate Position : Derivatives with trifluoroborate at the 3-position (e.g., CAS 1111732-94-5) exhibit distinct electronic profiles, as fluorine substituents alter π-backbonding interactions with catalysts .
- Steric Modifications : Ethoxy-substituted analogs (e.g., potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate) introduce steric bulk, slowing transmetalation steps in palladium-catalyzed reactions .
Biological Activity
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate (CAS: 1150654-62-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of parasitic infections and its chemical properties.
This compound has the molecular formula and a molar mass of 281.88 g/mol. It is characterized by the presence of a trifluoroborate group, which enhances its reactivity in various chemical transformations.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against certain parasites. The following sections detail its effects based on various studies.
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit the growth of Leishmania tarentolae, a model organism for studying leishmaniasis. The following table summarizes key findings from these studies:
| Study | Compound Tested | Effect Observed | Concentration (µM) | Significance (p-value) |
|---|---|---|---|---|
| This compound | Inhibition of cell viability | 10, 20, 40, 80 | p < 0.05 | |
| Control (DMSO) | No significant effect | N/A | N/A |
The compound appears to affect cellular pathways related to nitric oxide production and secreted acid phosphatase (SAP) activity. Studies have shown that exposure to this compound leads to increased SAP activity in treated cells compared to controls, indicating a potential mechanism for its antiparasitic effects .
Case Studies
A notable study investigated the effectiveness of this compound in a multi-dose regimen against Leishmania species. Results indicated that:
- Early Inhibitory Effects : Initial exposure resulted in significant reductions in cell viability within the first two days.
- Recovery Phase : Following initial exposure, cells showed some recovery, suggesting the need for sustained dosing to maintain efficacy .
Conclusion and Future Directions
This compound demonstrates promising biological activity with potential applications in treating parasitic infections like leishmaniasis. Future research should focus on:
- Mechanistic Studies : Further elucidation of its action pathways.
- In Vivo Evaluations : Assessing efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
The compound's unique structural features and biological properties position it as a candidate for further investigation in drug development against parasitic diseases.
Q & A
Basic: What are the recommended handling and storage protocols for Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate?
Methodological Answer:
This compound requires strict safety measures due to its acute toxicity (oral, skin, and eye hazards). Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhaling dust .
- Storage: Keep in airtight containers at 2–8°C to prevent moisture absorption and decomposition .
- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For eye exposure, use an eyewash station .
Basic: What synthetic routes are employed to prepare this compound?
Methodological Answer:
The synthesis typically involves:
Borylation of Halopyridines: React 6-bromo-3-fluoropyridine with a boron trifluoride reagent (e.g., BF₃·OEt₂) in anhydrous THF under nitrogen .
Potassium Exchange: Treat the intermediate with potassium hydroxide or KHF₂ to form the trifluoroborate salt .
Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by NMR and mass spectrometry .
Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?
Methodological Answer:
Optimization involves:
- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl chlorides. Catalyst loading (0.5–2 mol%) impacts yield .
- Solvent Systems: Employ mixed solvents (e.g., dioxane/water, 4:1) to enhance solubility. Microwave-assisted heating (80–100°C, 1–2 hours) improves reaction efficiency .
- Base Screening: Test K₂CO₃ or Cs₂CO₃ to neutralize HBF₄ byproducts, which can inhibit catalysis .
Advanced: What analytical techniques characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (CDCl₃) shows a single peak at −140 to −145 ppm for the BF₃ group. ¹H NMR confirms bromine and fluorine substitution on the pyridine ring .
- Mass Spectrometry: High-resolution ESI-MS detects the molecular ion [M−K]⁻ at m/z 255–260 .
- Elemental Analysis: Verify boron and fluorine content (±0.3% deviation) to assess purity .
Basic: What physicochemical properties influence its reactivity?
Methodological Answer:
Critical properties include:
- Solubility: Low in water (<5 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
- Thermal Stability: Decomposes above 150°C, requiring low-temperature storage .
- Hygroscopicity: Moisture-sensitive; store with desiccants to prevent hydrolysis .
Advanced: How do solvent and catalyst systems affect its stability in cross-coupling?
Methodological Answer:
- Solvent Effects: Protic solvents (e.g., ethanol) accelerate hydrolysis, reducing yield. Anhydrous dioxane minimizes degradation .
- Catalyst Compatibility: Bulky ligands (e.g., SPhos) stabilize Pd(0) intermediates, preventing deactivation by bromide byproducts .
- Contradictory Data Resolution: If reactivity varies between studies, systematically test solvent/base combinations and monitor reaction progress via TLC .
Advanced: What strategies address contradictory data in its reactivity across solvent systems?
Methodological Answer:
- Control Experiments: Compare identical substrates in DMF vs. THF to isolate solvent effects.
- Isolation of Byproducts: Use column chromatography to identify hydrolyzed or dimerized species.
- Computational Modeling: DFT calculations predict solvent interactions with the trifluoroborate group, guiding solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
